tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol .
Preparation Methods
The synthesis of tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity. Industrial production methods may involve bulk synthesis and custom synthesis processes to meet specific research and development needs .
Chemical Reactions Analysis
tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity and function. This interaction can affect various molecular pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: This compound has a methoxy group instead of a mercaptomethyl group, which affects its reactivity and applications.
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate: This compound contains a methylamino group, which imparts different chemical and biological properties compared to the mercaptomethyl group.
tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate: The presence of a piperazinyl group in this compound makes it suitable for different applications in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-5-4-8(6-11)7-14/h8,14H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWNPKSWGAEEQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141699-70-9 |
Source
|
Record name | tert-butyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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